molecular formula C27H28N2O4 B7729730 ethyl 4-{[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]amino}benzoate

ethyl 4-{[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]amino}benzoate

Cat. No.: B7729730
M. Wt: 444.5 g/mol
InChI Key: FIRWJRKWKBDSMQ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]amino}benzoate is a complex organic compound that features a combination of indole and benzoate structures. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]amino}benzoate typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst . The resulting indole derivative is then further modified through a series of reactions to introduce the 3,4-dimethoxyphenyl and benzoate groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]amino}benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Ethyl 4-{[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]amino}benzoate involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]amino}benzoate is unique due to its combination of indole and benzoate structures, which confer a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with diverse biological targets .

Properties

IUPAC Name

ethyl 4-[[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4/c1-5-33-27(30)18-10-13-20(14-11-18)29-26(19-12-15-23(31-3)24(16-19)32-4)25-17(2)28-22-9-7-6-8-21(22)25/h6-16,26,28-29H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRWJRKWKBDSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(C2=CC(=C(C=C2)OC)OC)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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